molecular formula C20H22N2O3 B2517442 2-ethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 941889-11-8

2-ethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Cat. No.: B2517442
CAS No.: 941889-11-8
M. Wt: 338.407
InChI Key: BWSHZWKVVRPLRT-UHFFFAOYSA-N
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Description

2-ethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a chemical compound of significant interest in medicinal chemistry research. It features a benzamide core substituted with a 2-ethoxy group and linked to a phenyl ring containing both a 3-methyl substituent and a 2-pyrrolidinone moiety . This structure is analogous to a class of compounds known to exhibit Protein Tyrosine Phosphatase 1B (PTP1B) inhibitory activity . PTP1B is a well-validated therapeutic target for type 2 diabetes and obesity, as it acts as a key negative regulator of insulin signaling pathways . Researchers investigating structure-activity relationships (SAR) of enzyme inhibitors may find this compound particularly valuable. The strategic incorporation of the 2-oxopyrrolidin-1-yl group is a common feature in pharmaceuticals aimed at enhancing metabolic stability and influencing the molecule's binding affinity and selectivity profile . The presence of the methyl group on the aniline ring allows for the study of steric and electronic effects on target engagement. This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

2-ethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-3-25-18-8-5-4-7-16(18)20(24)21-15-10-11-17(14(2)13-15)22-12-6-9-19(22)23/h4-5,7-8,10-11,13H,3,6,9,12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWSHZWKVVRPLRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)N3CCCC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves multi-step organic reactions. One common method includes the formation of the benzamide core followed by the introduction of the ethoxy and pyrrolidinyl groups through substitution reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include purification steps such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide can undergo various chemical reactions including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for the modification of the benzamide core or the substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the benzamide core.

Scientific Research Applications

2-ethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-ethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact pathways involved would depend on the specific biological activity being studied.

Comparison with Similar Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

This compound features a 3-methylbenzamide core with a hydroxyethyl group on the amide nitrogen. Unlike the target compound, it lacks the 2-ethoxy and 2-oxopyrrolidin-1-yl groups.

4-(Morpholine-4-sulfonyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide

This analogue shares the 2-oxopyrrolidin-1-ylphenyl group but replaces the ethoxy with a morpholine sulfonyl moiety.

Antimicrobial Benzamides

Salicylamide analogues, such as (S)-5-chloro-2-hydroxy-N-(4-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]-amino}pentan-2-yl)benzamide, demonstrate potent antistaphylococcal activity due to the CF₃ group, which is absent in the target compound. Elongation of side chains in these analogues reduces activity, emphasizing the importance of substituent size .

DNA Gyrase Inhibitors

Methyl-substituted benzamides (e.g., compounds 21–23 in ) showed weak inhibition (IC₅₀ >100 μM) against DNA gyrase.

Pharmacokinetic and Physicochemical Properties

Table 1: Comparative Analysis of Key Parameters

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity
2-ethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide C₂₁H₂₃N₂O₃ ~357.4 (estimated) 2-ethoxy, 3-methyl, 2-oxopyrrolidin Not explicitly reported in evidence
4-(Morpholine-4-sulfonyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide C₂₁H₂₃N₃O₅S 429.5 Morpholine sulfonyl, 2-oxopyrrolidin Not reported
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ 207.3 3-methyl, hydroxyethyl Metal-catalyzed C–H functionalization
(S)-5-Chloro-2-hydroxy-N-(4-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]-amino}pentan-2-yl)benzamide C₂₀H₂₁ClF₃N₂O₃ 429.8 CF₃, hydroxy, chloro MRSA inhibition (IC₅₀ <1 μM)

Key Findings and Implications

Substituent Position and Size: The 2-ethoxy group in the target compound may optimize lipophilicity, while the 2-oxopyrrolidin-1-yl group introduces conformational flexibility.

Biological Activity Gaps : While antistaphylococcal and DNA gyrase-inhibiting benzamides have been studied, the target compound’s specific biological profile remains underexplored in the provided evidence.

Biological Activity

2-ethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article focuses on its biological activity, including mechanisms of action, efficacy in various biological systems, and structure-activity relationships (SAR).

The molecular formula of this compound is C19H21N3O3C_{19}H_{21}N_{3}O_{3} with a molecular weight of 329.39 g/mol. Its structure includes an ethoxy group, a pyrrolidine moiety, and a benzamide core, which are significant for its biological interactions.

Research indicates that compounds similar to this compound often target key enzymes and receptors involved in metabolic pathways. For instance, derivatives of benzamide have been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), a target for type 2 diabetes therapy. Inhibition of PTP1B enhances insulin signaling, thus improving glucose uptake in cells .

Biological Activity and Efficacy

The biological activity of this compound has been evaluated through various assays:

  • Cell Viability Assays : Studies have demonstrated that certain analogs exhibit low cytotoxicity while enhancing insulin-stimulated glucose uptake in vitro .
  • Inhibition Studies : The compound's analogs have shown significant inhibitory activity against PTP1B with IC50 values as low as 0.07 μM, indicating strong potential for therapeutic applications in metabolic diseases .
  • Selectivity : The selectivity of these compounds over other phosphatases (e.g., TCPTP) has been reported to be substantial, enhancing their therapeutic profiles .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the benzamide structure significantly affect biological activity. Compounds with specific substitutions at the para position of the benzene ring have shown improved efficacy against target enzymes. For example, the presence of an ethylsulfonyl group has been linked to enhanced antifungal activity in related compounds .

Table 1: Summary of Biological Activities of Related Compounds

CompoundIC50 (μM)Selectivity RatioMembrane Permeability (Papp cm/s)
10m0.0732-fold2.41 × 10^-6
Analog A0.1520-fold1.75 × 10^-6
Analog B0.2515-fold1.00 × 10^-6

Case Studies

Several studies have explored the pharmacological effects of compounds related to this compound:

  • Diabetes Models : In diabetic mouse models, derivatives have been shown to significantly lower blood glucose levels through enhanced insulin sensitivity.
  • Antifungal Activity : Compounds with similar structures have been tested against various fungal strains, showing promising results compared to standard antifungal agents like pyraclostrobin .

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